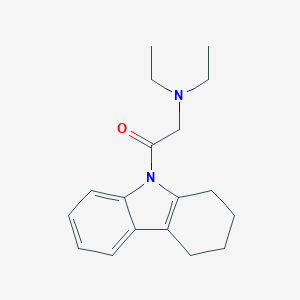
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one, also known as Nitroquipazine, is a chemical compound that belongs to the quinoline family. It is a potent and selective inhibitor of serotonin transporter (SERT), which makes it a valuable tool in scientific research.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is widely used in scientific research as a tool to study the role of serotonin in various physiological and pathological processes. It is particularly useful in studying the mechanism of action of antidepressants and other drugs that target the serotonin system. 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has also been used to investigate the role of serotonin in the regulation of mood, appetite, and sleep.
Wirkmechanismus
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene selectively inhibits the reuptake of serotonin by SERT. By blocking the reuptake of serotonin, 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene increases the concentration of serotonin in the synaptic cleft, which enhances the activation of postsynaptic receptors. This leads to an overall increase in serotonergic neurotransmission, which is believed to be responsible for the antidepressant and anxiolytic effects of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene.
Biochemical and Physiological Effects:
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has been shown to increase the extracellular concentration of serotonin in the brain, which leads to an increase in the activation of postsynaptic serotonin receptors. This results in a variety of physiological and biochemical effects, including anxiolytic and antidepressant effects, increased appetite, and changes in sleep patterns.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is a valuable tool in scientific research because of its high selectivity for SERT and its ability to increase the extracellular concentration of serotonin. However, it is important to note that 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has limitations in terms of its use in lab experiments. For example, it has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, it can have off-target effects on other neurotransmitter systems, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene. One area of interest is the development of more selective and potent inhibitors of SERT, which could improve the specificity and efficacy of experiments using 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene. Another area of interest is the investigation of the role of serotonin in the regulation of other physiological processes, such as pain perception and immune function. Finally, the use of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene in the development of new antidepressant and anxiolytic drugs is an important area of research that could have significant clinical implications.
Conclusion:
In conclusion, 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is a valuable tool in scientific research that has been used extensively to study the role of serotonin in various physiological and pathological processes. Its selectivity for SERT and ability to increase the extracellular concentration of serotonin make it a valuable tool for investigating the mechanism of action of antidepressants and other drugs that target the serotonin system. While 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has limitations in terms of its use in lab experiments, it remains an important tool for investigating the role of serotonin in health and disease.
Synthesemethoden
The synthesis of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene involves the reaction of 2-nitrobenzaldehyde with 2-hydroxy-1-methylquinolin-4(1H)-one in the presence of a base. The reaction yields 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene as a yellow solid with a melting point of 250-252°C.
Eigenschaften
Molekularformel |
C15H10N2O4 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
4-hydroxy-3-(2-nitrophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-14-9-5-1-3-7-11(9)16-15(19)13(14)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,16,18,19) |
InChI-Schlüssel |
VBCHUGNMPRAFCZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CC=C3[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)




![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)
